![molecular formula C9H14Br4O B1616857 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone CAS No. 73806-71-0](/img/structure/B1616857.png)
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone
Overview
Description
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone, also known as DBH, is a chemical compound that is commonly used in scientific research for its unique properties. It is a potent inhibitor of the olfactory response in fish, making it an effective tool for studying fish behavior and migration patterns. In
Mechanism of Action
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone works by binding to the olfactory receptors in fish, preventing them from detecting certain odors. This results in a disruption of the fish's ability to navigate and locate food sources, which can have significant effects on their behavior and migration patterns.
Biochemical and Physiological Effects:
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone has been shown to have a variety of biochemical and physiological effects on fish. It can cause changes in the levels of certain neurotransmitters, as well as alterations in the expression of genes involved in olfactory signaling. These effects can have significant impacts on fish behavior and migration patterns.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone in lab experiments is its potency as an olfactory inhibitor. This makes it an effective tool for studying fish behavior and migration patterns. However, 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone is also highly toxic and must be handled with care. It can also be expensive to synthesize, which can limit its use in some research settings.
Future Directions
There are many potential future directions for research involving 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone. One area of interest is the development of new methods for synthesizing 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone that are more cost-effective and environmentally friendly. Another area of interest is the study of 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone's effects on other species, such as birds and mammals. Additionally, researchers are interested in exploring the potential applications of 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone in areas such as aquaculture and pest control.
Conclusion:
In conclusion, 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone is a valuable tool for scientific research in the field of fish behavior and migration patterns. Its unique properties make it an effective olfactory inhibitor, which can have significant effects on fish behavior and physiology. While there are limitations to its use, the potential applications of 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone in future research are vast, and it will continue to be an important tool for scientists studying aquatic ecosystems.
Scientific Research Applications
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone is widely used in scientific research to study fish behavior and migration patterns. It is a potent inhibitor of the olfactory response in fish, which is essential for their ability to navigate and locate food sources. By inhibiting this response, researchers can study the effects of environmental factors on fish behavior and migration patterns.
properties
IUPAC Name |
2,3,5,6-tetrabromo-2,6-dimethylheptan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br4O/c1-8(2,12)6(10)5(14)7(11)9(3,4)13/h6-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQOYKQNVDGJHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)C(C(C)(C)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994838 | |
Record name | 2,3,5,6-Tetrabromo-2,6-dimethylheptan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73806-71-0 | |
Record name | 4-Heptanone, 2,6-dimethyl-2,3,5,6-tetrabromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC74533 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6-Tetrabromo-2,6-dimethylheptan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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